molecular formula C18H24N4O2 B2534318 N-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]-2-pyrazol-1-ylacetamide CAS No. 2418659-95-5

N-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]-2-pyrazol-1-ylacetamide

Numéro de catalogue B2534318
Numéro CAS: 2418659-95-5
Poids moléculaire: 328.416
Clé InChI: ZRJSYSXBODXQFF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]-2-pyrazol-1-ylacetamide, also known as AZD1775, is a small molecule inhibitor of the Wee1 kinase. Wee1 kinase is a protein that plays a crucial role in cell cycle regulation by inhibiting the activity of cyclin-dependent kinases (CDKs). AZD1775 has shown promising results in preclinical studies as a potential anticancer agent.

Mécanisme D'action

N-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]-2-pyrazol-1-ylacetamide exerts its anticancer effects by inhibiting the activity of Wee1 kinase, which in turn leads to the activation of CDKs and progression of the cell cycle. This results in increased DNA damage and cell death, particularly in cancer cells that are already under stress from chemotherapy or radiation therapy.
Biochemical and Physiological Effects:
N-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]-2-pyrazol-1-ylacetamide has been shown to induce DNA damage and cell death in cancer cells in vitro and in vivo. It has also been shown to sensitize cancer cells to DNA-damaging agents, such as ionizing radiation and chemotherapy. In addition, N-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]-2-pyrazol-1-ylacetamide has been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to therapy.

Avantages Et Limitations Des Expériences En Laboratoire

N-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]-2-pyrazol-1-ylacetamide has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied in preclinical models of cancer, which provides a wealth of information on its mechanism of action and potential therapeutic applications. However, there are also limitations to the use of N-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]-2-pyrazol-1-ylacetamide in laboratory experiments. It has limited solubility in water, which can make it difficult to work with in certain assays. In addition, its activity may be influenced by factors such as pH and temperature, which can complicate interpretation of experimental results.

Orientations Futures

There are several potential future directions for research on N-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]-2-pyrazol-1-ylacetamide. One area of interest is the development of combination therapies that incorporate N-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]-2-pyrazol-1-ylacetamide with other chemotherapeutic agents. Another area of interest is the identification of biomarkers that can predict response to N-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]-2-pyrazol-1-ylacetamide, which could help to guide patient selection and improve clinical outcomes. Additionally, there is interest in exploring the use of N-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]-2-pyrazol-1-ylacetamide in combination with immunotherapy, which could enhance the immune response against cancer cells. Finally, there is ongoing research to optimize the pharmacokinetics and pharmacodynamics of N-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]-2-pyrazol-1-ylacetamide, which could improve its efficacy and safety in clinical use.

Méthodes De Synthèse

The synthesis of N-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]-2-pyrazol-1-ylacetamide involves several steps, including the reaction of 2-(4-aminophenyl)pyrazole with 4-(bromomethyl)phenol to form 4-[(2-pyrazol-1-ylacetyl)amino]phenol. This intermediate is then reacted with 2-methylpropyl aziridine to form the final product, N-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]-2-pyrazol-1-ylacetamide.

Applications De Recherche Scientifique

N-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]-2-pyrazol-1-ylacetamide has been extensively studied in preclinical models of cancer, including breast, lung, and ovarian cancer. It has been shown to enhance the efficacy of several chemotherapeutic agents, including gemcitabine, cisplatin, and paclitaxel. N-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]-2-pyrazol-1-ylacetamide has also demonstrated activity against cancer stem cells, which are believed to be responsible for tumor recurrence and resistance to therapy.

Propriétés

IUPAC Name

N-[4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]-2-pyrazol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-14(2)10-21-11-16(21)13-24-17-6-4-15(5-7-17)20-18(23)12-22-9-3-8-19-22/h3-9,14,16H,10-13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRJSYSXBODXQFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CC1COC2=CC=C(C=C2)NC(=O)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]-2-pyrazol-1-ylacetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.